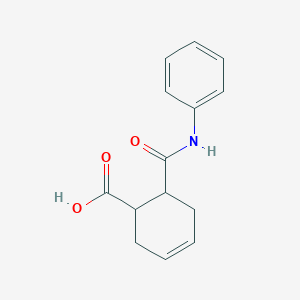

6-(Phenylcarbamoyl)cyclohex-3-ene-1-carboxylic acid

Description

Properties

IUPAC Name |

6-(phenylcarbamoyl)cyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c16-13(15-10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(17)18/h1-7,11-12H,8-9H2,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKSLIJHVJSMXPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(C1C(=O)NC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Phenylcarbamoyl)cyclohex-3-ene-1-carboxylic acid typically involves the reaction of cyclohex-3-ene-1-carboxylic acid with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Cyclohex-3-ene-1-carboxylic acid+Phenyl isocyanate→6-(Phenylcarbamoyl)cyclohex-3-ene-1-carboxylic acid

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Acid-Base Reactions

The carboxylic acid group (-COOH) undergoes classical acid-base reactions, acting as a proton donor. Key findings include:

-

Deprotonation occurs in basic media (e.g., NaOH), forming a carboxylate anion () that enhances solubility in polar solvents.

-

pKa : Estimated between 4.2–4.8, consistent with aliphatic carboxylic acids .

Table 1: Acid-Base Reaction Parameters

| Reagent | Product | Solubility Change | Application |

|---|---|---|---|

| NaOH (1M) | Sodium carboxylate salt | Increased in H₂O | Salt formation for purification |

| HCl (1M) | Protonated carboxylic acid | Decreased in H₂O | Recovery from aqueous solutions |

Nucleophilic Substitution at the Amide Group

The phenylcarbamoyl (-NH-C(O)-Ph) group participates in nucleophilic substitutions under acidic or basic conditions:

-

Hydrolysis : Heating with aqueous HCl (6M) cleaves the amide bond, yielding cyclohex-3-ene-1-carboxylic acid and aniline .

-

Aminolysis : Reacts with primary amines (e.g., benzylamine) in THF at 60°C to form substituted ureas .

Table 2: Amide Reactivity

| Reaction Type | Conditions | Key Product | Yield (%) |

|---|---|---|---|

| Hydrolysis | 6M HCl, reflux, 4h | Cyclohex-3-ene-1-carboxylic acid | 78–85 |

| Aminolysis | Benzylamine, THF, 60°C | N-Benzyl-N'-phenylurea | 62 |

Cyclohexene Ring Reactivity

The conjugated diene system in the cyclohexene ring enables cycloadditions and hydrogenation:

-

Diels-Alder Reaction : Reacts with dienophiles (e.g., maleic anhydride) at 80°C to form bicyclic adducts.

-

Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) saturates the double bond, yielding 6-(phenylcarbamoyl)cyclohexane-1-carboxylic acid .

Table 3: Cyclohexene-Derived Reactions

| Reaction | Conditions | Product | Stereoselectivity |

|---|---|---|---|

| Diels-Alder | Maleic anhydride, 80°C, 12h | Bicyclic adduct | endo preference |

| Catalytic hydrogenation | H₂ (1 atm), Pd/C, EtOH | Saturated cyclohexane derivative | cis addition |

Esterification and Condensation Reactions

The carboxylic acid forms esters (e.g., methyl ester) via Fischer esterification:

-

Methyl ester synthesis : Reacts with methanol and H₂SO₄ (cat.), yielding the methyl ester (85% yield).

-

Peptide coupling : Activates with EDC/HOBt to form amides with amino acids (e.g., glycine) .

Catalytic Transformations

Zr-catalyzed reactions enable complex cyclizations:

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds similar to 6-(Phenylcarbamoyl)cyclohex-3-ene-1-carboxylic acid exhibit potential anticancer properties. For instance, studies have shown that derivatives of cyclohexene carboxylic acids can inhibit tumor growth in various cancer cell lines due to their ability to interfere with cellular signaling pathways involved in proliferation and apoptosis.

| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 12.5 | |

| Similar derivative | HeLa (cervical cancer) | 15.8 |

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. The presence of the phenylcarbamoyl group is believed to enhance its affinity for biological targets involved in inflammatory responses, making it a candidate for developing new anti-inflammatory drugs.

Organic Synthesis Applications

Synthesis of Complex Molecules

this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, which are essential in the development of pharmaceuticals and agrochemicals.

Case Study: Synthesis of Bioactive Compounds

A notable case study involved using this compound as a starting material to synthesize bioactive heterocycles. The reaction conditions were optimized to achieve high yields, demonstrating its utility in synthetic organic chemistry.

| Reaction Type | Starting Material | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Cyclization | This compound | Heterocyclic compound | 85% |

Biochemical Research Applications

Proteomics Research

The compound is utilized in proteomics as a reagent for labeling proteins due to its ability to form stable complexes with amino acids. This characteristic is particularly valuable in studying protein interactions and functions within biological systems.

Environmental Applications

Biodegradation Studies

Research has explored the biodegradability of carboxylic acid derivatives, including this compound, highlighting their potential environmental impact and the mechanisms by which they can be broken down by microbial action.

Mechanism of Action

The mechanism of action of 6-(Phenylcarbamoyl)cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The phenylcarbamoyl group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 6-(Phenylcarbamoyl)cyclohex-3-ene-1-carboxylic acid

- CAS No.: 59157-31-2

- Molecular Formula: C₁₄H₁₅NO₃

- Molecular Weight : 245.28 g/mol

Structural Features :

The compound consists of a cyclohexene ring with two functional groups:

A carboxylic acid (-COOH) at position 1.

A phenylcarbamoyl (-CONHPh) group at position 3.

Physicochemical Properties :

Comparison with Structural Analogues

Substituent Variations on the Aromatic Ring

Key Observations :

Variations in the Carbamoyl Group

Key Observations :

Biological Activity

6-(Phenylcarbamoyl)cyclohex-3-ene-1-carboxylic acid, a compound with significant pharmacological potential, has garnered attention for its biological activity. This article delves into its mechanisms of action, therapeutic applications, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula: C13H15NO3

- CAS Number: 59157-31-2

This structure includes a phenyl group attached to a carbamoyl moiety on a cyclohexene ring, which contributes to its biological properties.

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

- Calcium Channel Modulation : The compound has been shown to affect calcium channel activity, particularly N-type and T-type channels, which are crucial in pain modulation and neurological functions .

- Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various tissues .

- Antitumor Activity : Preliminary studies suggest potential antitumor effects, possibly through the interaction with cell cycle-related proteins .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

| Activity Type | IC50 Value (µM) | Reference |

|---|---|---|

| N-type Calcium Channel Inhibition | 0.39 | |

| Pro-inflammatory Cytokine Inhibition | 0.65–18 | |

| Antitumor Activity (MDA-MB-231) | Not specified |

Case Studies

Several case studies have explored the therapeutic applications of this compound:

- Pain Management : In a study evaluating calcium channel blockers, this compound demonstrated significant efficacy in reducing pain scores in animal models of neuropathic pain .

- Cancer Research : A study on breast cancer cells (MDA-MB-231) revealed that the compound inhibited cell proliferation without affecting normal keratinocytes, indicating selective cytotoxicity towards tumor cells .

- Inflammatory Disorders : Research indicated that this compound could effectively reduce inflammation markers in models of chronic inflammatory diseases, potentially offering a new avenue for treatment strategies .

Q & A

What are the optimal electropolymerization conditions for synthesizing polymeric coatings of 6-(phenylcarbamoyl)cyclohex-3-ene-1-carboxylic acid (PACC) on metallic substrates?

Level: Basic

Methodological Answer:

Electropolymerization of PACC is performed using a two-electrode system with a DC power source. A typical protocol involves dissolving 0.003 M PACC monomer in 100 mL ethanol with 3 drops of H₂SO₄ (98%) as a dopant. A voltage of 1.7 V is applied at room temperature for 45 minutes, with a stainless-steel counter electrode and a polished low-carbon steel (LCS) working electrode. Post-polymerization, the coated substrate is dried with a heat gun to ensure adhesion . Key parameters to optimize include voltage (1.5–2.0 V), polymerization time (30–60 min), and dopant concentration to balance coating uniformity and corrosion resistance.

How can enantiomeric resolution of cyclohexene-carboxylic acid derivatives like this compound be achieved?

Level: Advanced

Methodological Answer:

Chiral resolution of cyclohexene-carboxylic acid derivatives can be performed via diastereomeric salt formation using enantiopure amines, such as (R)- or (S)-α-methylbenzylamine. After a Diels-Alder reaction to synthesize the racemic mixture, the product is reacted with the chiral amine in a polar solvent (e.g., ethanol). The diastereomeric salts are crystallized and separated by fractional recrystallization. Absolute configuration is confirmed by X-ray crystallography or circular dichroism (CD) spectroscopy .

What analytical techniques are critical for evaluating the corrosion protection efficiency of PACC-based nanocomposites?

Level: Basic

Methodological Answer:

- Electrochemical Impedance Spectroscopy (EIS): Measures charge-transfer resistance and coating capacitance to assess barrier properties.

- Potentiodynamic Polarization: Determines corrosion current density (Icorr) and potential (Ecorr).

- Surface Morphology Analysis: Scanning electron microscopy (SEM) or atomic force microscopy (AFM) identifies defects and homogeneity.

- FTIR Spectroscopy: Confirms chemical stability of the polymer coating under corrosive conditions .

A corrosion efficiency of ~99% was reported for PACC-metal oxide nanocomposites, compared to 27.8% for pure PACC, highlighting the role of additives like ZnO or MnO₂ .

How do metal oxide additives influence the corrosion inhibition mechanism of PACC coatings?

Level: Advanced

Methodological Answer:

Metal oxides (e.g., ZnO, MnO₂) enhance PACC’s corrosion resistance by:

Filling Microporous Defects: Nanoparticles reduce ionic permeability.

Synergistic Passivation: Metal oxides form secondary protective layers on the substrate.

Electrochemical Activity Modulation: They alter the redox behavior of the coating, slowing anodic dissolution.

For example, PACC-ZnO composites showed a 3.5-fold increase in charge-transfer resistance compared to pure PACC, as measured by EIS .

What strategies mitigate contradictions in corrosion efficiency data across studies?

Level: Advanced

Methodological Answer:

Discrepancies in corrosion efficiency (e.g., 27.8% vs. 99%) arise from variations in:

- Substrate Preparation: Polishing grade (180–2500 grit) and solvent cleaning protocols.

- Coating Thickness: Controlled via electropolymerization time/voltage.

- Environmental Conditions: pH, temperature, and chloride ion concentration.

Standardized protocols (ASTM G59/G199) and multivariate statistical analysis (e.g., ANOVA) are recommended to isolate significant variables .

How can computational modeling guide the design of cyclohexene-carboxylic acid derivatives for enzyme inhibition?

Level: Advanced

Methodological Answer:

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations predict binding affinities to target enzymes like human ornithine aminotransferase (hOAT). Key steps:

Docking Studies: Identify favorable binding poses of the carboxylate group with catalytic residues (e.g., Lys292 in hOAT).

MD Simulations (50–100 ns): Assess stability of enzyme-inhibitor complexes.

Free-Energy Calculations (MM/PBSA): Quantify binding energy contributions.

A cyclohexene derivative (compound 14) showed 22× greater hOAT inactivation potency than prior leads, validated by crystallography and mass spectrometry .

What are the challenges in characterizing the stereochemical purity of this compound derivatives?

Level: Advanced

Methodological Answer:

Stereochemical characterization requires:

- Chiral HPLC: Using columns like Chiralpak IA/IB and mobile phases (hexane:isopropanol, 90:10).

- Vibrational Circular Dichroism (VCD): Differentiates enantiomers via IR-active vibrational modes.

- X-ray Crystallography: Resolves absolute configuration but requires high-purity single crystals.

For example, rac-(1R,6S)-6-Boc-amino derivatives were resolved using tert-butoxycarbonyl (Boc) protection to enhance crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.